4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran
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Overview
Description
4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro2,3-fbenzofuran is a complex organic compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro2,3-fbenzofuran typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the electrophilic nitration of benzofuran derivatives, which can be achieved using a mixture of nitric acid and acetic anhydride at controlled temperatures . The nitroethenyl group can then be introduced through a condensation reaction with appropriate aldehydes or ketones under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro2,3-fbenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitroethenyl group can be reduced to an ethyl group using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, hydrogen gas, palladium catalysts, lithium aluminum hydride, and various bases like sodium hydroxide .
Major Products Formed
The major products formed from these reactions include amino derivatives, ethyl-substituted derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro2,3-fbenzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro2,3-fbenzofuran involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the benzofuran core can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzofuran: Exhibits similar biological activities but lacks the tetrahydrofuro group, making it less complex.
Benzothiophene derivatives: Share structural similarities but contain sulfur instead of oxygen, leading to different chemical properties and biological activities.
Uniqueness
4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro2,3-fbenzofuran is unique due to its tetrahydrofurobenzofuran core, which imparts distinct chemical and biological properties. This structural complexity enhances its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
4-(2-nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-13(15)4-1-10-9-3-6-16-11(9)7-8-2-5-17-12(8)10/h1,4,7H,2-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQPPRJKZDKNHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C3=C(C=C21)OCC3)C=C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724755 |
Source
|
Record name | 4-(2-Nitroethenyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178557-15-8 |
Source
|
Record name | 4-(2-Nitroethenyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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